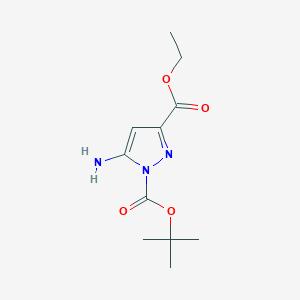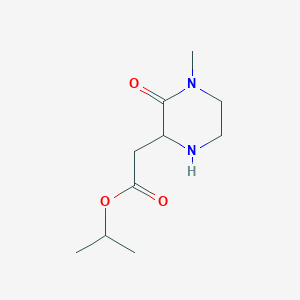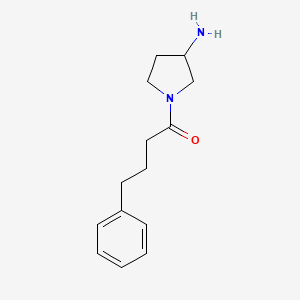
1-(3-Aminopyrrolidin-1-yl)-4-phenylbutan-1-one
Overview
Description
“1-(3-Aminopyrrolidin-1-yl)-4-phenylbutan-1-one” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The compound also contains an amine group and a phenyl group . It’s worth noting that pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .
Molecular Structure Analysis
The molecular structure of “1-(3-Aminopyrrolidin-1-yl)-4-phenylbutan-1-one” includes a pyrrolidine ring, an amine group, and a phenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Synthesis of Tetrazole-Containing Derivatives
The molecule 4-amino-3-phenylbutanoic acid, closely related to 1-(3-Aminopyrrolidin-1-yl)-4-phenylbutan-1-one, has been utilized for the preparation of tetrazole-containing derivatives. This process involves the replacement of the terminal amino group with a tetrazol-1-yl fragment, demonstrating the molecule's reactivity and potential in creating derivatives with varied biological activities (Putis, Shuvalova, & Ostrovskii, 2008).
Asymmetric Synthesis of Bioactive Molecules
A novel method for the asymmetric synthesis of syn/anti-1,3-amino alcohols, including bioactive molecules like (R)-1-((S)-1-methylpyrrolidin-2-yl)-5-phenylpentan-2-ol, showcases the application of proline-catalyzed sequential alpha-aminoxylation/alpha-amination. This method indicates the potential of the compound in the synthesis of complex bioactive structures with therapeutic significance (Jha, Kondekar, & Kumar, 2010).
Development of Novel Synthetic Methods
Research has focused on developing novel methods for synthesizing related compounds, such as 2-[(4 R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide, demonstrating the versatility and importance of the core structure in medicinal chemistry. These methods involve alkylating n-butyl (3 R)-4-amino-3-phenylbutyrate with haloacetamide, followed by cyclization, showcasing the compound's utility in synthesizing pharmacologically relevant molecules (Ворона et al., 2013).
Kinetic Studies on Formation and Decomposition
The kinetic studies on substituted 1-phenylpyrrolidin-2-ones highlight the chemical behavior of related structures in basic media. Understanding the kinetics of formation and decomposition provides insights into the reactivity and stability of these compounds, essential for their application in chemical synthesis and drug development (Sedlák et al., 2002).
Free Radical Polymerization
The polymerization of N-vinylpyrrolidinone in 3-methylbutan-2-one, resulting in polymers with specific chain ends, illustrates the potential of using related compounds in materials science. This research shows how modifications of the compound can lead to new materials with unique properties (Liu & Rimmer, 2002).
Future Directions
The future directions in the research and development of “1-(3-Aminopyrrolidin-1-yl)-4-phenylbutan-1-one” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring different synthetic strategies and investigating the influence of steric factors on biological activity .
properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-4-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-13-9-10-16(11-13)14(17)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXBERDOIYFBPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-4-phenylbutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[Benzyl(methyl)amino]-3-pyridazinol](/img/structure/B1464192.png)

![11-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1464196.png)

![1-[(3S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464198.png)
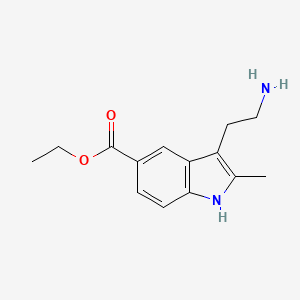

![2-[3-(tert-Butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B1464205.png)
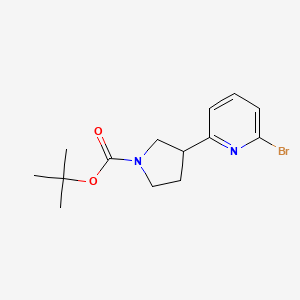
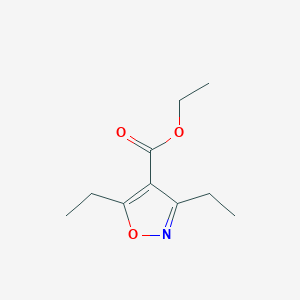
![2-[2-(tert-Butoxycarbonyl)hydrazino]nicotinic acid](/img/structure/B1464210.png)
